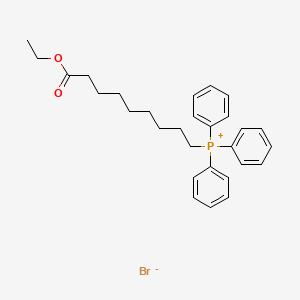
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is a chemical compound with the molecular formula C29H36BrO2P. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound can be used in the study of biological membranes and ion transport.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes, which can then participate in various chemical reactions. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Hexadecyltriphenylphosphonium bromide: A phosphonium salt with a longer alkyl chain.
Uniqueness
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structural feature can influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
143521-74-8 |
|---|---|
Formule moléculaire |
C29H36BrO2P |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
(9-ethoxy-9-oxononyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H36O2P.BrH/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KFBGFOKKSSIPPT-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



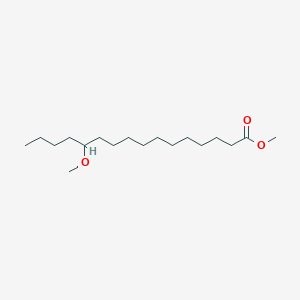
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
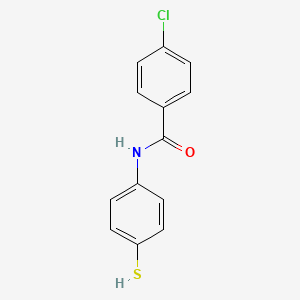


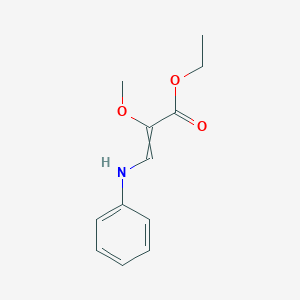

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
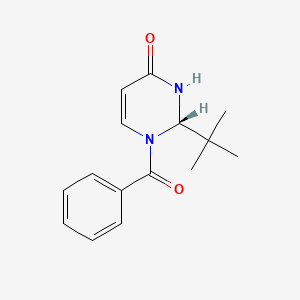
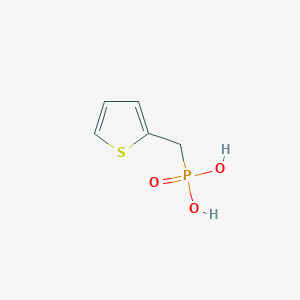

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
